molecular formula C23H25ClN2O4S B2890089 [6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone CAS No. 1251681-17-0

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B2890089
CAS No.: 1251681-17-0
M. Wt: 460.97
InChI Key: NFEROXJYKITQNP-UHFFFAOYSA-N
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Description

6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazine core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the ethoxyphenyl and methylpiperidinyl groups. Common reagents used in these reactions include chlorinating agents, ethoxyphenyl derivatives, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Solvent recovery and waste management are also critical aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, 6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: This compound has a methoxy group instead of an ethoxy group, which may affect its biological activity and chemical properties.

    6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: This compound features an ethyl group on the piperidine ring, which can influence its pharmacokinetic properties.

Uniqueness

The uniqueness of 6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone lies in its specific combination of functional groups and structural features. These attributes contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S/c1-3-30-19-7-5-18(6-8-19)26-15-22(23(27)25-12-10-16(2)11-13-25)31(28,29)21-9-4-17(24)14-20(21)26/h4-9,14-16H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEROXJYKITQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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